Pirmenol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pirmenol hydrochloride is a pharmaceutical compound primarily used as an antiarrhythmic agent. It is classified as a Class I antiarrhythmic drug, which means it works by blocking specific sodium channels in cardiac cells. This compound is known for its ability to stabilize cardiac membranes and prevent abnormal electrical activity that leads to arrhythmias .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pirmenol hydrochloride is synthesized through a series of chemical reactions involving pyridine and piperidine derivatives. The synthetic route typically involves the following steps:

Formation of the pyridine-methanol derivative: This involves the reaction of pyridine with methanol in the presence of a catalyst.

Introduction of the piperidine moiety: The pyridine-methanol derivative is then reacted with a piperidine derivative under controlled conditions to form the desired compound.

Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of pirmenol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch reactions: Large-scale batch reactions are conducted in industrial reactors to ensure consistent quality and yield.

Purification: The crude product is purified using techniques such as crystallization and filtration to obtain high-purity this compound.

Quality control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards

Analyse Des Réactions Chimiques

Types of Reactions

Pirmenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium hydroxide and potassium cyanide are employed under controlled conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .

Applications De Recherche Scientifique

Pirmenol hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of antiarrhythmic agents and their mechanisms.

Biology: Investigated for its effects on ion channels and cardiac cells.

Medicine: Primarily used in the treatment of cardiac arrhythmias, particularly ventricular arrhythmias.

Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems

Mécanisme D'action

Pirmenol hydrochloride exerts its effects by blocking specific sodium channels in cardiac cells. These sodium channels are critical for the initiation and propagation of electrical impulses in the heart. By inhibiting these channels, pirmenol reduces the excitability of cardiac cells, stabilizing the cardiac membrane and preventing abnormal electrical activity that leads to arrhythmias .

The drug specifically targets the fast sodium channels responsible for the rapid depolarization phase of the cardiac action potential. By blocking these channels, pirmenol effectively slows down the rate of depolarization, prolonging the action potential duration and refractory period. This extended refractory period helps prevent the premature reactivation of cardiac cells, which is a common cause of arrhythmias .

Comparaison Avec Des Composés Similaires

Pirmenol hydrochloride is compared with other similar antiarrhythmic compounds, such as:

Lidocaine: Another Class I antiarrhythmic agent, but with a shorter half-life and different pharmacokinetic properties.

Procainamide: Similar in its mechanism of action but differs in its side effect profile and clinical applications.

Quinidine: Also a Class I antiarrhythmic agent, but with a broader spectrum of activity and different side effects

This compound is unique in its long half-life and low toxicity, making it a preferred choice for certain types of arrhythmias .

Activité Biologique

Pirmenol hydrochloride is a synthetic compound classified as a class Ia antiarrhythmic agent, primarily used for managing ventricular arrhythmias. It is a pyridinemethanol derivative that has shown promise in clinical settings due to its efficacy and safety profile. This article will explore the biological activity of this compound, supported by preclinical and clinical research findings, including data tables and case studies.

Pirmenol exerts its antiarrhythmic effects by blocking sodium channels, which stabilizes cardiac cell membranes and decreases the excitability of cardiac tissues. This action helps to suppress abnormal electrical activity in the heart, particularly in conditions characterized by premature ventricular contractions (VPCs) and other arrhythmias.

Efficacy in Clinical Studies

- Dose-Response Studies : A multicenter, double-blind study involving 196 patients assessed the efficacy of pirmenol at doses ranging from 200 to 400 mg daily. Results indicated that 60% of patients experienced at least a 70% reduction in VPC frequency, with a significant portion maintaining this reduction during extended treatment phases .

- Long-Term Safety : The same study reported that 66% of participants experienced no adverse effects, while serious reactions were rare, occurring in only 2% of cases. The most common side effect was an unusual taste sensation .

- Preclinical Toxicology : In preclinical studies, pirmenol demonstrated a favorable safety profile across various animal models. No significant toxicological effects were observed at doses up to 100 mg/kg/day in rats or 30 mg/kg/day in dogs over extended periods .

Table: Summary of Clinical Findings on this compound

| Study Type | Patient Count | Dosage Range (mg/day) | Efficacy (%) | Common Side Effects |

|---|---|---|---|---|

| Multicenter Study | 196 | 200 - 400 | 60% | Unusual taste (common) |

| Long-term Safety Study | Varies | Up to 400 | Maintained efficacy in open-label phase | Rare serious reactions |

| Preclinical Toxicology | Various | Up to 100 (rats) | N/A | No significant changes |

Case Study: Efficacy in Ventricular Arrhythmias

A notable case involved a patient with recurrent VPCs who had not responded adequately to other antiarrhythmic medications. After initiating treatment with pirmenol at a dose of 300 mg/day, the patient reported a significant reduction in arrhythmic episodes within two weeks. Follow-up evaluations confirmed sustained control of VPCs over a six-month period without notable side effects.

Case Study: Long-Term Use and Tolerance

In another instance, a patient with ischemic heart disease was treated with pirmenol for over one year. Initially prescribed a dose of 200 mg/day, the dosage was adjusted based on tolerance and response. Throughout the treatment duration, the patient remained free from major adverse effects and showed improved quality of life metrics.

Propriétés

Numéro CAS |

61477-94-9 |

|---|---|

Formule moléculaire |

C22H31ClN2O |

Poids moléculaire |

374.9 g/mol |

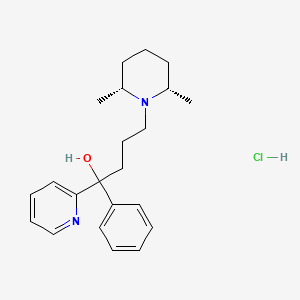

Nom IUPAC |

(1R)-4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol;hydrochloride |

InChI |

InChI=1S/C22H30N2O.ClH/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21;/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3;1H/t18-,19+,22-;/m1./s1 |

Clé InChI |

HFIHPVIVQSWZBV-UBKAUKJESA-N |

SMILES |

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl |

SMILES isomérique |

C[C@@H]1CCC[C@@H](N1CCC[C@@](C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl |

SMILES canonique |

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl |

Synonymes |

CI 845 cis-alpha-(3-(2,6-dimethyl-1-piperidinyl)propyl)-alpha-phenyl-2-pyridinemethanol monohydrochloride pirmenol pirmenol hydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.